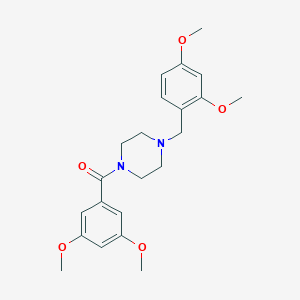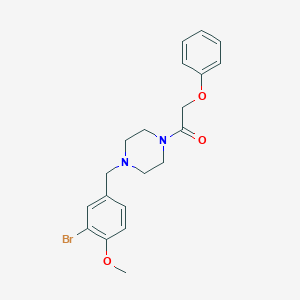![molecular formula C8H13N5O2S B249249 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B249249.png)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a tetrazole ring, a morpholine ring, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under mild conditions.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Final Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the morpholine derivative under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions,
属性
分子式 |
C8H13N5O2S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H13N5O2S/c1-12-8(9-10-11-12)16-6-7(14)13-2-4-15-5-3-13/h2-6H2,1H3 |
InChI 键 |
LHZSADFSLJIGJD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
规范 SMILES |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE](/img/structure/B249168.png)


![1-(4-METHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249174.png)

![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![(2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B249185.png)
![(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249186.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)
